Tetraacetyl-thymol-beta-D-glucoside

Catalog No.
S13267475
CAS No.
M.F
C24H32O10
M. Wt
480.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraacetyl-thymol-beta-D-glucoside

Product Name

Tetraacetyl-thymol-beta-D-glucoside

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate

Molecular Formula

C24H32O10

Molecular Weight

480.5 g/mol

InChI

InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1

InChI Key

ZFXQDMCMNZYJHB-GNADVCDUSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Tetraacetyl-thymol-beta-D-glucoside is a chemical compound characterized by its complex structure, which includes the thymol moiety and a beta-D-glucoside unit. Its molecular formula is C24H32O10C_{24}H_{32}O_{10} . This compound is notable for its potential biological activities, particularly in relation to antimicrobial properties and its role as a prebiotic. The presence of multiple acetyl groups contributes to its stability and solubility in various solvents, making it an interesting subject for both research and application in pharmaceuticals and food sciences.

Tetraacetyl-thymol-beta-D-glucoside can undergo hydrolysis, where it is broken down into thymol and beta-D-glucose. This reaction is facilitated by enzymes such as beta-glycosidases present in microbial flora, which can liberate thymol, a compound known for its antimicrobial properties . The hydrolysis process is crucial for its biological activity, as the free thymol can exert effects on various pathogens.

The biological activity of tetraacetyl-thymol-beta-D-glucoside has been explored in various studies. It exhibits antimicrobial properties against several pathogens, including Salmonella Typhimurium and Campylobacter species. In vitro studies have shown that this compound can significantly reduce viable counts of these bacteria when administered at appropriate concentrations . Additionally, it has been suggested that tetraacetyl-thymol-beta-D-glucoside may function as a prebiotic, promoting the growth of beneficial gut microbiota while inhibiting harmful bacteria .

The synthesis of tetraacetyl-thymol-beta-D-glucoside typically involves the acetylation of thymol followed by glycosylation with beta-D-glucose. One common method for synthesizing glucosides is the Koenigs-Knorr reaction, which facilitates the formation of glycosidic bonds . This method allows for the selective attachment of sugar moieties to various aglycones, including thymol derivatives.

Example Synthesis Steps:

  • Acetylation of Thymol: Thymol is reacted with acetic anhydride in the presence of a catalyst to form tetraacetyl-thymol.
  • Glycosylation: The acetylated thymol is then reacted with beta-D-glucose under acidic conditions to form tetraacetyl-thymol-beta-D-glucoside.

Tetraacetyl-thymol-beta-D-glucoside has several potential applications:

  • Pharmaceuticals: Due to its antimicrobial properties, it may be used in formulations aimed at treating infections.
  • Food Industry: Its prebiotic potential makes it a candidate for functional food products designed to enhance gut health.
  • Cosmetics: The compound could be utilized in cosmetic formulations for its antioxidant properties.

Tetraacetyl-thymol-beta-D-glucoside shares structural similarities with other glucosides and acylated derivatives. Below are some compounds that are comparable:

Compound NameStructure SimilarityUnique Features
Thymol-beta-D-glucosideContains thymol and glucoseLess stable than tetraacetyl derivative
Acetyl-thymolAcetylated thymolLacks glucosidic linkage
Tetraacetyl-β-D-glucopyranosideAcetylated glucopyranosidesVaries in aglycone structure
Menthol-beta-D-glucosideSimilar glycosidic structureDifferent aglycone (menthol)

Tetraacetyl-thymol-beta-D-glucoside is unique due to its specific combination of a highly substituted glucoside with multiple acetyl groups, enhancing both its stability and bioactivity compared to simpler analogs.

XLogP3

2.8

Hydrogen Bond Acceptor Count

10

Exact Mass

480.19954721 g/mol

Monoisotopic Mass

480.19954721 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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